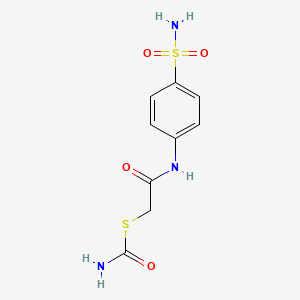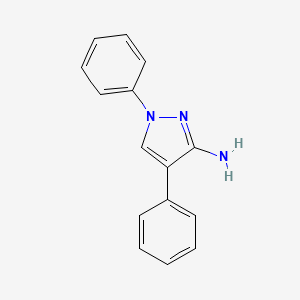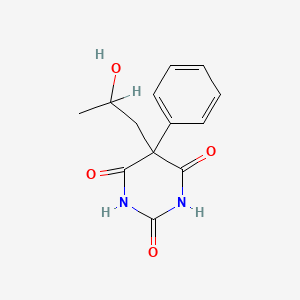
5-(2-Hydroxypropyl)-5-phenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The addition of a hydroxypropyl group to the barbituric acid core enhances its solubility and potentially modifies its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with propylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic attack of the barbituric acid anion on the epoxide ring of propylene oxide, resulting in the formation of the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
5-(2-Hydroxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 5-(2-Oxopropyl)-5-phenylbarbituric acid.
Reduction: Formation of 5-(2-Hydroxypropyl)-5-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5-(2-Hydroxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its sedative and anesthetic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 5-(2-Hydroxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect. The hydroxypropyl group may influence the compound’s binding affinity and pharmacokinetics.
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-(2-Hydroxypropyl)-5-phenylbarbituric acid is unique due to the presence of the hydroxypropyl group, which enhances its solubility and may modify its pharmacological profile. This structural modification can lead to differences in its onset of action, duration of effect, and potential side effects compared to other barbiturates.
特性
CAS番号 |
25860-53-1 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)7-13(9-5-3-2-4-6-9)10(17)14-12(19)15-11(13)18/h2-6,8,16H,7H2,1H3,(H2,14,15,17,18,19) |
InChIキー |
AVAMLOLQCXVPQH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


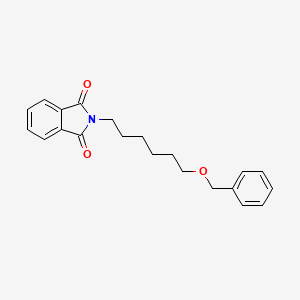
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
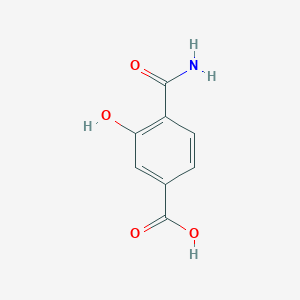
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)

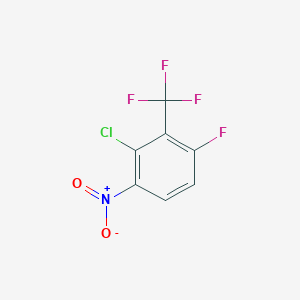
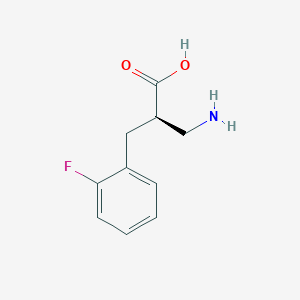
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)

